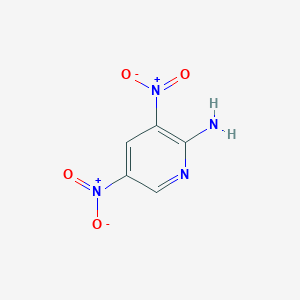
3,5-Dinitropyridin-2-amine
Cat. No. B182607
Key on ui cas rn:
3073-30-1
M. Wt: 184.11 g/mol
InChI Key: QNZDCKBBTJYQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08067599B2
Procedure details


5 g 2-Amino-3,5-dinitropyridine in a mixture of 66 ml methanol and 33 ml THF were hydrogenated over 800 mg 10% palladium on charcoal at room temperature and atmospheric pressure. After the calculated amount of hydrogen was consumed, the catalyst was filtered off and the filtrate was concentrated under vacuum yielding 3.31 g of the crude product which was used for the next step without further purification.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([N+:11]([O-])=O)=[CH:4][N:3]=1>CO.C1COCC1.[Pd]>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([NH2:11])=[CH:4][N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
66 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
800 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the calculated amount of hydrogen was consumed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C=C1N)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.31 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

